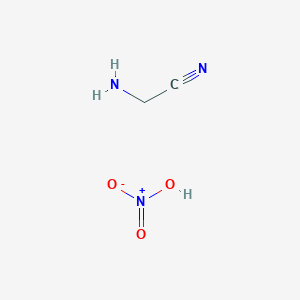

Nitric acid--aminoacetonitrile (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitric acid–aminoacetonitrile (1/1) is a compound formed by the combination of nitric acid and aminoacetonitrile in a 1:1 molar ratioIt is a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . Nitric acid (HNO₃) is a highly corrosive and strong inorganic acid widely used in various industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aminoacetonitrile can be synthesized from glycolonitrile by reacting it with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the stability of the product .

Industrial Production Methods: Nitric acid is produced industrially using the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid: [ 4 \text{NH}_3 + 5 \text{O}_2 \rightarrow 4 \text{NO} + 6 \text{H}_2\text{O} ] [ 2 \text{NO} + \text{O}_2 \rightarrow 2 \text{NO}_2 ] [ 3 \text{NO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{HNO}_3 + \text{NO} ] The produced nitric acid is then concentrated through dehydration with sulfuric acid .

Types of Reactions:

Oxidation: Aminoacetonitrile can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like nitric acid.

Hydrolysis: Aminoacetonitrile can be hydrolyzed to produce glycine: [ \text{H}_2\text{NCH}_2\text{CN} + 2 \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{COOH} + \text{NH}_3 ]

Substitution: The nitrile group in aminoacetonitrile can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Hydrolyzing Agents: Water, acids, or bases under controlled conditions.

Major Products:

Glycine: Formed through hydrolysis of aminoacetonitrile.

Various Nitrogen-Containing Heterocycles: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry: Aminoacetonitrile is used as a precursor in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals .

Biology: Aminoacetonitrile has been suggested as a possible precursor of glycine and adenine in the interstellar medium, indicating its potential role in the origin of life .

Medicine: Derivatives of aminoacetonitrile are used as antihelmintics, acting as nematode-specific acetylcholine agonists, causing spastic paralysis and rapid expulsion from the host .

Industry: Nitric acid is widely used in the production of fertilizers, explosives, and in various chemical synthesis processes .

Mecanismo De Acción

The mechanism of action of aminoacetonitrile derivatives as antihelmintics involves their function as nematode-specific acetylcholine agonists. They bind to acetylcholine receptors on nematode muscles, causing a spastic paralysis that leads to the expulsion of the parasites from the host .

Comparación Con Compuestos Similares

Acetonitrile: A simpler nitrile compound with the formula CH₃CN.

Cyanogen: A compound with the formula (CN)₂, used in organic synthesis.

Aminopropionitrile: A compound similar to aminoacetonitrile but with an additional carbon atom in the chain.

Uniqueness: Aminoacetonitrile is unique due to its bifunctional nature, containing both an amine and a nitrile group, making it a versatile intermediate in the synthesis of various nitrogen-containing heterocycles .

Propiedades

Número CAS |

79978-38-4 |

|---|---|

Fórmula molecular |

C2H5N3O3 |

Peso molecular |

119.08 g/mol |

Nombre IUPAC |

2-aminoacetonitrile;nitric acid |

InChI |

InChI=1S/C2H4N2.HNO3/c3-1-2-4;2-1(3)4/h1,3H2;(H,2,3,4) |

Clave InChI |

RBDUSJKCZSZOPR-UHFFFAOYSA-N |

SMILES canónico |

C(C#N)N.[N+](=O)(O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)